

commercial suppliers of 1-butyl-1H-indol-4-amine

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Compound of Interest

Compound Name: 1-butyl-1H-indol-4-amine

Cat. No.: B15239955

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Technical Guide: 1-butyl-1H-indol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-butyl-1H-indol-4-amine**, a substituted indole of interest in chemical and pharmaceutical research. The document details commercial sourcing, a representative synthetic protocol, and explores potential biological activities and experimental workflows based on related indole compounds.

Commercial Sourcing

1-butyl-1H-indol-4-amine (CAS No. 1340401-29-7) is available from several commercial chemical suppliers. While pricing is often subject to quotation, the following table summarizes key information from various vendors to aid in procurement.

Supplier	Product Name	CAS Number	Molecular Formula	Purity/Specification	Available Quantities
BLD Pharm	1-Butyl-1H-indol-4-amine	1340401-29-7	C ₁₂ H ₁₆ N ₂	-	Inquiry for bulk
CHIRALEN	1-Butyl-1H-indol-4-amine	-	-	-	Inquiry
Sigma-Aldrich	1-Isobutyl-1H-indol-4-amine*	1322879-77-5	C ₁₂ H ₁₆ N ₂	97%	Inquiry

*Note: Sigma-Aldrich lists the isomer 1-isobutyl-1H-indol-4-amine. Researchers should verify the specific isomer required for their application.[\[1\]](#)

Representative Synthetic Protocol

While a specific, published synthesis for **1-butyl-1H-indol-4-amine** is not readily available in the searched literature, a plausible route can be extrapolated from common indole synthesis methodologies, such as the Leimgruber-Batcho indole synthesis. This method is popular in the pharmaceutical industry for its high yield and versatility with substituted indoles.

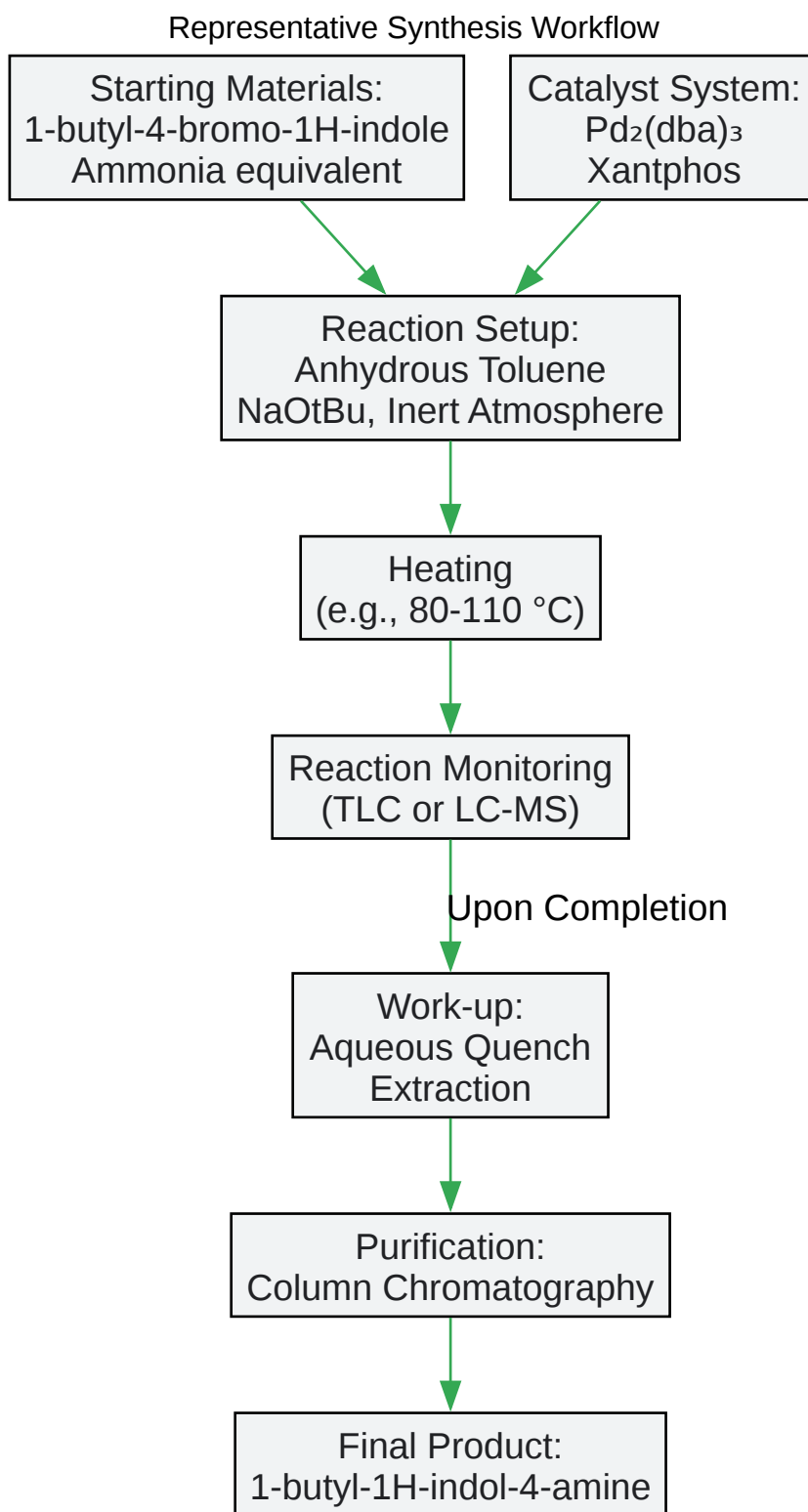
Disclaimer: The following protocol is a representative, theoretical procedure and has not been experimentally validated for this specific compound. It is intended for informational purposes and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Reaction Scheme: A potential synthetic route could involve the N-alkylation of a protected 4-aminoindole derivative followed by deprotection. A more common approach for creating the indole ring itself is the Fischer indole synthesis. A plausible modern approach might involve a palladium-catalyzed cross-coupling reaction.

A Representative Palladium-Catalyzed Amination Approach:

- Starting Materials: 1-butyl-4-bromo-1H-indole and a suitable ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide).

- **Catalyst System:** A palladium catalyst such as $\text{Pd}_2(\text{dba})_3$ (tris(dibenzylideneacetone)dipalladium(0)) and a suitable phosphine ligand (e.g., Xantphos or BINAP).
- **Base and Solvent:** A non-nucleophilic base like sodium tert-butoxide (NaOtBu) in an anhydrous, aprotic solvent such as toluene or dioxane.
- **Reaction Conditions:** The reaction mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) for several hours until the starting material is consumed (monitored by TLC or LC-MS).
- **Work-up and Purification:** Upon completion, the reaction is cooled, quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield **1-butyl-1H-indol-4-amine**.



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A representative workflow for the synthesis of **1-butyl-1H-indol-4-amine**.

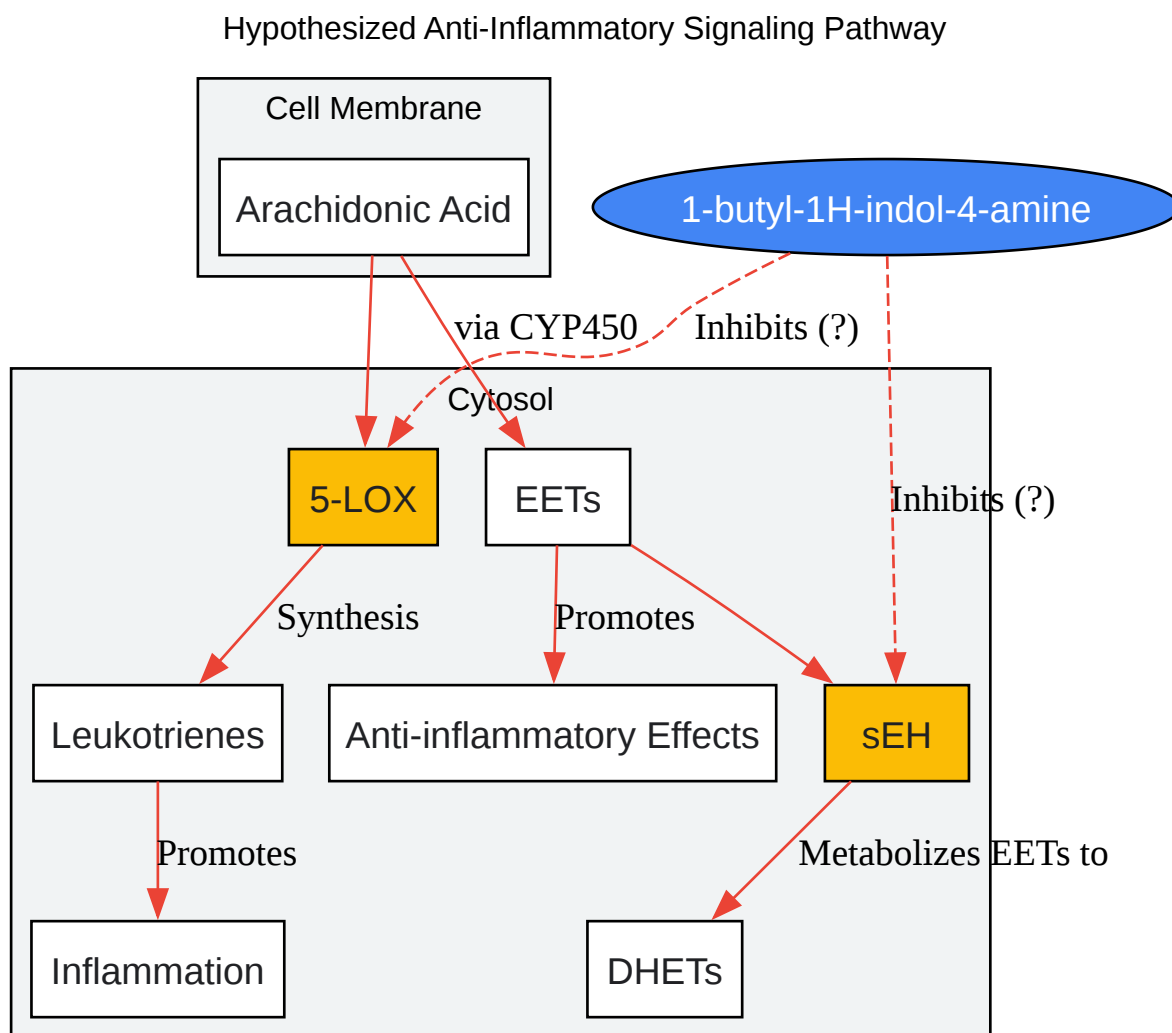
Potential Biological Activity and Experimental Exploration

Direct studies on the biological activity of **1-butyl-1H-indol-4-amine** are not prevalent in the reviewed literature. However, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Based on the activities of structurally related molecules, we can hypothesize potential areas of investigation for this compound.

Hypothesized Target Pathway: Anti-inflammatory Activity via 5-LOX/sEH Inhibition

Recent research has identified indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.^[2]^[3] The 5-LOX pathway is involved in the synthesis of leukotrienes, which are pro-inflammatory mediators. sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). Dual inhibition can therefore offer a potent anti-inflammatory effect.

Given its indole core, **1-butyl-1H-indol-4-amine** is a candidate for investigation as a modulator of these pathways.



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Hypothesized mechanism of action for **1-butyl-1H-indol-4-amine** as a dual 5-LOX/sEH inhibitor.

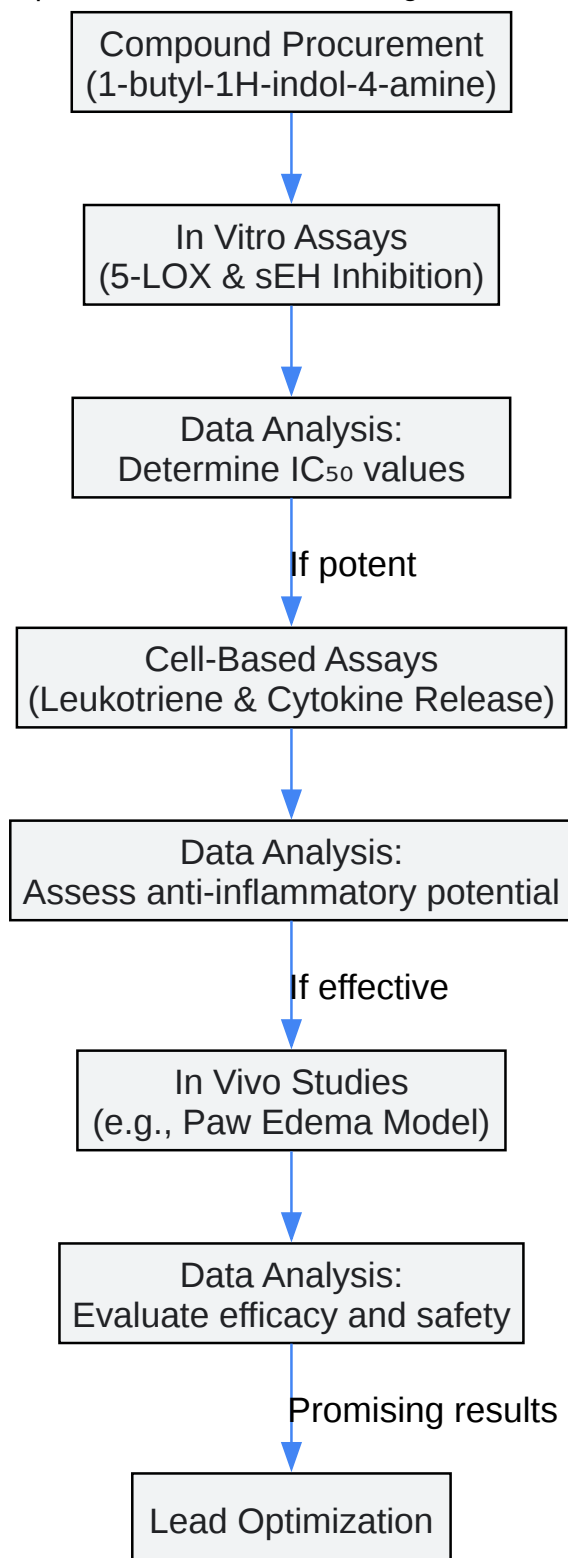
Proposed Experimental Workflow for Target Validation:

To investigate the potential of **1-butyl-1H-indol-4-amine** as an anti-inflammatory agent, the following experimental workflow could be employed:

- In Vitro Enzyme Assays:
 - 5-LOX Inhibition Assay: Utilize a cell-free assay with purified human 5-LOX to determine the IC₅₀ value of the compound.

- sEH Inhibition Assay: Similarly, perform an in vitro assay with purified human sEH to determine its IC_{50} .
- Cell-Based Assays:
 - Leukotriene Release Assay: Use a suitable cell line (e.g., human neutrophils or macrophages) stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) and measure the release of leukotrienes in the presence and absence of the test compound.
 - Cytokine Profiling: Measure the levels of key pro-inflammatory cytokines (e.g., $TNF-\alpha$, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in cell culture supernatants.
- In Vivo Models:
 - If in vitro and cell-based assays show promising results, proceed to in vivo models of inflammation, such as a carrageenan-induced paw edema model in rodents, to assess the compound's efficacy and safety profile.

Experimental Workflow for Target Validation

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A logical workflow for investigating the anti-inflammatory properties of **1-butyl-1H-indol-4-amine**.

This guide provides a starting point for researchers interested in **1-butyl-1H-indol-4-amine**. The provided information on sourcing, a representative synthesis, and a hypothesized biological target with an associated experimental plan are intended to facilitate further investigation into the properties and potential applications of this compound.

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References

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